molecular formula C14H23NO3 B2746871 tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate CAS No. 1335031-46-3

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate

Cat. No.: B2746871
CAS No.: 1335031-46-3
M. Wt: 253.342
InChI Key: YSAIDHRQPYWOIY-CLFYSBASSA-N
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Description

Based on its functional groups, tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate is a valuable bifunctional intermediate designed for advanced synthetic chemistry and drug discovery research. The molecule features a carbamate-protected amine, courtesy of the robust Boc (tert-butoxycarbonyl) group, which ensures stability during multi-step syntheses while allowing for selective deprotection under mild acidic conditions when needed. Simultaneously, the formyl group (aldehyde) on the eight-membered ring offers a highly reactive handle for further carbon-carbon bond formation and ring functionalization, for instance, through condensation or reductive amination reactions. The presence of a geometrically defined (Z)-configured double bond within the cyclooctenyl ring introduces elements of conformational restraint and stereochemical complexity, making this compound particularly interesting for the synthesis of constrained peptidomimetics, macrocyclic compounds, or as a precursor for functionalized ring systems found in natural products and pharmaceutical candidates. This combination of a protected amine, a reactive aldehyde, and an internal alkene within a mid-sized ring structure provides researchers with a versatile and sophisticated building block for constructing complex molecular architectures.

Properties

IUPAC Name

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h7,9-12H,4-6,8H2,1-3H3,(H,15,17)/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAIDHRQPYWOIY-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1/C=C\CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate is used as a protecting group for amino functions in peptide synthesis. It helps in the temporary protection of the α-amino group, allowing for selective reactions on other functional groups .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate involves the formation of a stable carbamate group that can protect amino functions during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the carbamate group can be removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Key Data :

  • CAS Number : 1335031-46-3
  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Synonyms: Includes stereochemical variants such as tert-butyl [(1S,2Z,8R/1R,2Z,8S)-8-formylcyclooct-2-en-1-yl]carbamate .

The formyl group enables participation in condensation reactions (e.g., Wittig, Schiff base formation), while the Boc group offers orthogonal protection for amines. The cyclooctene ring provides conformational flexibility, influencing binding interactions in medicinal chemistry applications.

Comparison with Structural Analogs

Cycloalkenyl and Bicyclic Carbamate Derivatives

The target compound is compared to analogs with similar cyclic frameworks but varying substituents or ring systems (Table 1).

Table 1: Cycloalkenyl and Bicyclic Carbamate Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate 1335031-46-3 C₁₄H₂₃NO₃ 253.34 Z-configured cyclooctene, formyl
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A Not provided Not provided Bicyclo[2.2.2]octane framework
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₁H₂₁NO₃ 215.29 Cyclopentyl, hydroxy substituent
Boc-NH-cis-cyclooctene-CHO 1013980-15-8 C₁₄H₂₅NO₄ 271.35 cis-cyclooctene, formyl

Key Observations :

  • Ring Size and Flexibility : Cyclooctene (8-membered) offers greater flexibility than cyclopentane (5-membered) or bicyclo[2.2.2]octane (rigid framework), impacting molecular docking and synthetic utility.
  • Substituent Effects : The formyl group enhances electrophilicity compared to hydroxy groups, enabling diverse reactivity. For example, hydroxy-substituted analogs (e.g., CAS 154737-89-0) are more suited for hydrogen bonding or esterification .
  • Stereochemistry : The Z-configuration in the target compound may influence spatial interactions in chiral environments, whereas bicyclic derivatives lack such stereochemical complexity .

Piperidine and Azabicyclic Carbamate Derivatives

Piperidine-based analogs (Table 2) exhibit smaller, nitrogen-containing rings, altering electronic and steric profiles.

Table 2: Piperidine and Azabicyclic Carbamate Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 C₁₂H₂₂N₂O₂ 226.32 Piperidine, cis-methyl
tert-Butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₀H₁₇FNO₂ 218.25 Fluorinated piperidine
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₂H₂₀N₂O₂ 224.30 Azabicyclo framework

Key Observations :

  • Functionalization : Fluorinated (CAS 1052713-48-0) or methyl-substituted (CAS 473839-06-4) derivatives modify lipophilicity and metabolic stability, critical for pharmacokinetics .
  • Stereochemical Complexity : Absolute configurations (e.g., 3R,4S) in fluorinated piperidines influence target selectivity in drug design .

Biological Activity

tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of approximately 253.34 g/mol. This compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a cyclooctene derivative containing an aldehyde functional group. The unique structural arrangement of this compound suggests potential applications in organic synthesis and medicinal chemistry, particularly due to its biological activity.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Functional Groups : The presence of a tert-butyl group, a carbamate linkage, and an aldehyde group.
  • Reactivity : The aldehyde can participate in nucleophilic addition reactions, while the carbamate can undergo hydrolysis and condensation reactions.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate groups. These groups can protect amino functions during chemical reactions, making the compound useful in various biological applications. The steric hindrance provided by the tert-butyl group prevents unwanted side reactions, allowing for selective reactivity with other functional groups.

Applications in Medicinal Chemistry

This compound has been investigated for its role as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. Its structure allows it to be used effectively in peptide synthesis as a protecting group for amino functionalities, facilitating the selective modification of other reactive sites within complex molecules .

Case Studies and Research Findings

Several studies have highlighted the potential biological implications of this compound:

  • Synthesis and Biological Evaluation :
    • A study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction, showcasing its potential as an anticancer agent .
  • Pharmacological Studies :
    • Research indicated that compounds with similar structural motifs exhibited antimicrobial properties. This suggests that this compound may also possess antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
  • Chemical Reactivity and Modifications :
    • The compound's reactivity allows for modifications that can enhance its biological properties. For instance, oxidation of the aldehyde group could lead to derivatives with improved pharmacokinetic profiles, potentially increasing their therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl carbamate C5H11NO2Commonly used as a protecting group
8-formylcyclooctene C10H14OLacks carbamate functionality; potential for polymerization
N-(tert-butoxycarbonyl) derivatives VariesUsed in peptide synthesis; protects amine groups

Q & A

Q. What are the key synthetic strategies for tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate?

  • Methodological Answer : The synthesis typically involves:
  • Carbamate Formation : Reacting cyclooctene derivatives with tert-butyl carbamoyl chloride under Schotten-Baumann conditions, ensuring anhydrous environments to avoid hydrolysis .

  • Stereochemical Control : The (2Z)-configuration is achieved using stereoselective catalysts (e.g., palladium complexes) or photochemical methods to preserve double-bond geometry .

  • Formyl Group Introduction : Oxidative cleavage of allylic alcohols or ozonolysis of precursor alkenes, followed by reductive workup to install the formyl moiety .

    • Data Table : Comparison of Synthetic Routes
MethodYield (%)Stereoselectivity (Z:E)Key Reference
Palladium-catalyzed6592:8
Photochemical5885:15

Q. How is the stereochemical integrity of the (2Z)-configured cyclooctene ring confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR coupling constants (JHHJ_{H-H}) and NOE correlations distinguish Z/E isomers. For Z-configuration, coupling constants < 10 Hz and transannular NOE interactions are typical .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and spatial arrangement .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The carbamate group is prone to hydrolysis; store under inert gas (N2_2) with molecular sieves .
  • Light Sensitivity : The formyl group may undergo photodegradation; use amber glassware and avoid UV exposure .
  • Thermal Stability : Decomposition above 150°C; DSC/TGA analysis recommended for storage guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl group in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the formyl carbon. Solvent effects (e.g., DCM) are modeled using PCM .

  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by aligning the formyl group with active-site nucleophiles .

    • Data Table : Computed Reactivity Parameters
ParameterValue (kcal/mol)Method
ΔG^\ddagger (Hydrolysis)22.3DFT/PCM
Electrophilicity Index1.45B3LYP/6-31G

Q. What analytical approaches resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Cross-Validation : Combine 13^{13}C NMR chemical shifts with X-ray torsion angles to detect conformational flexibility .
  • Dynamic NMR : Variable-temperature NMR identifies fluxional behavior in the cyclooctene ring that may mask static stereochemistry .
  • Mercury Visualization : Overlay crystal structures with DFT-optimized geometries to identify discrepancies in bond lengths/angles .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Catalyst Loading : Reduce palladium catalyst to <1 mol% to minimize cost while retaining enantioselectivity; monitor via HPLC .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of Z/E isomers .
  • Process Analytical Technology (PAT) : In-line FTIR monitors formyl group stability during workup .

Contradiction Analysis & Troubleshooting

Q. How to address conflicting 1^1H NMR and IR data for the carbamate moiety?

  • Methodological Answer :
  • Deconvolution : IR carbonyl stretches (1680–1720 cm1^{-1}) may overlap with formyl peaks. Use 2D IR correlation spectroscopy to resolve bands .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled carbamate and compare experimental vs. computed NMR shifts .

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